

Spectroscopic Profile of 2-(Tetrahydrofuran-2-yl)acetic Acid: A Technical Guide

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Compound of Interest

Compound Name: 2-(Tetrahydrofuran-2-yl)acetic acid

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for **2-(Tetrahydrofuran-2-yl)acetic acid**. Due to the absence of publicly available experimental spectra in comprehensive databases, this document focuses on predicted spectroscopic characteristics based on the compound's structure, alongside detailed experimental protocols for acquiring such data. This guide is intended to support researchers in the identification, characterization, and quality control of **2-(Tetrahydrofuran-2-yl)acetic acid** in a laboratory setting.

Chemical Structure and Properties

- IUPAC Name: **2-(Tetrahydrofuran-2-yl)acetic acid**
- CAS Number: 2434-00-6
- Molecular Formula: C₆H₁₀O₃
- Molecular Weight: 130.14 g/mol
- Structure:

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **2-(Tetrahydrofuran-2-yl)acetic acid**. These predictions are based on established principles of NMR, IR, and mass spectrometry for analogous structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ^1H NMR Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~10-12	Singlet (broad)	1H	-COOH
~4.1-4.3	Multiplet	1H	H-2 (THF ring)
~3.7-3.9	Multiplet	2H	H-5 (THF ring)
~2.5-2.7	Doublet of Doublets	2H	-CH ₂ -COOH
~1.8-2.1	Multiplet	4H	H-3, H-4 (THF ring)

Table 2: Predicted ^{13}C NMR Data

Chemical Shift (δ) ppm	Assignment
~175-180	-COOH
~75-80	C-2 (THF ring)
~67-72	C-5 (THF ring)
~40-45	-CH ₂ -COOH
~28-33	C-3 (THF ring)
~24-29	C-4 (THF ring)

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

Wavenumber (cm ⁻¹)	Intensity	Assignment
2500-3300	Broad, Strong	O-H stretch (Carboxylic acid)
2850-3000	Medium	C-H stretch (Aliphatic)
~1710	Strong	C=O stretch (Carboxylic acid dimer)
~1210-1320	Medium	C-O stretch (Carboxylic acid)
~1050-1150	Strong	C-O-C stretch (Ether)

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Fragmentation

m/z	Interpretation
130	Molecular ion [M] ⁺
113	[M - OH] ⁺
85	[M - COOH] ⁺
71	[C ₄ H ₇ O] ⁺ (Fragment from THF ring)
45	[COOH] ⁺

Experimental Protocols

The following are detailed methodologies for the acquisition of spectroscopic data for **2-(Tetrahydrofuran-2-yl)acetic acid**.

NMR Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra.

Materials:

- **2-(Tetrahydrofuran-2-yl)acetic acid** sample

- Deuterated chloroform (CDCl_3) or Deuterated dimethyl sulfoxide (DMSO-d_6)
- NMR tubes (5 mm)
- Pipettes and vials
- NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

- Sample Preparation:
 - Accurately weigh approximately 5-10 mg of the **2-(Tetrahydrofuran-2-yl)acetic acid** sample.
 - Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (CDCl_3 is a common choice for non-polar to moderately polar compounds; DMSO-d_6 can be used if solubility is an issue and to observe the exchangeable carboxylic acid proton more clearly).
 - Transfer the solution to a clean, dry 5 mm NMR tube.
- Instrument Setup:
 - Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.
 - Lock the spectrometer on the deuterium signal of the solvent.
 - Shim the magnetic field to achieve homogeneity, indicated by a sharp and symmetrical lock signal.
 - Tune and match the probe for both ^1H and ^{13}C frequencies.
- ^1H NMR Acquisition:
 - Set the appropriate spectral width, acquisition time, and relaxation delay.

- Acquire the spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
- ^{13}C NMR Acquisition:
 - Switch the spectrometer to the ^{13}C channel.
 - Set the appropriate spectral width, acquisition time, and relaxation delay. A longer relaxation delay may be necessary for quaternary carbons like the carbonyl carbon.
 - Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ^1H NMR to achieve an adequate signal-to-noise ratio.
- Data Processing:
 - Apply Fourier transformation to the acquired free induction decays (FIDs).
 - Phase the resulting spectra.
 - Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., CDCl_3 at 7.26 ppm for ^1H and 77.16 ppm for ^{13}C).
 - Integrate the peaks in the ^1H NMR spectrum.
 - Identify and list the chemical shifts of the peaks in both spectra.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To obtain the infrared spectrum to identify functional groups.

Materials:

- **2-(Tetrahydrofuran-2-yl)acetic acid** sample
- FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory
- Spatula
- Solvent for cleaning (e.g., isopropanol)

- Lint-free wipes

Procedure:

- Background Spectrum:
 - Ensure the ATR crystal is clean. If necessary, clean it with a lint-free wipe moistened with isopropanol and allow it to dry completely.
 - Acquire a background spectrum of the empty ATR accessory. This will be subtracted from the sample spectrum to remove contributions from the atmosphere (e.g., CO₂ and water vapor).
- Sample Analysis:
 - Place a small amount of the solid **2-(Tetrahydrofuran-2-yl)acetic acid** sample onto the center of the ATR crystal.
 - Lower the press arm to ensure good contact between the sample and the crystal.
 - Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
- Data Processing and Analysis:
 - The software will automatically subtract the background spectrum from the sample spectrum.
 - Identify the wavenumbers of the major absorption bands.
 - Assign these bands to the corresponding functional group vibrations.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern.

Materials:

- **2-(Tetrahydrofuran-2-yl)acetic acid** sample

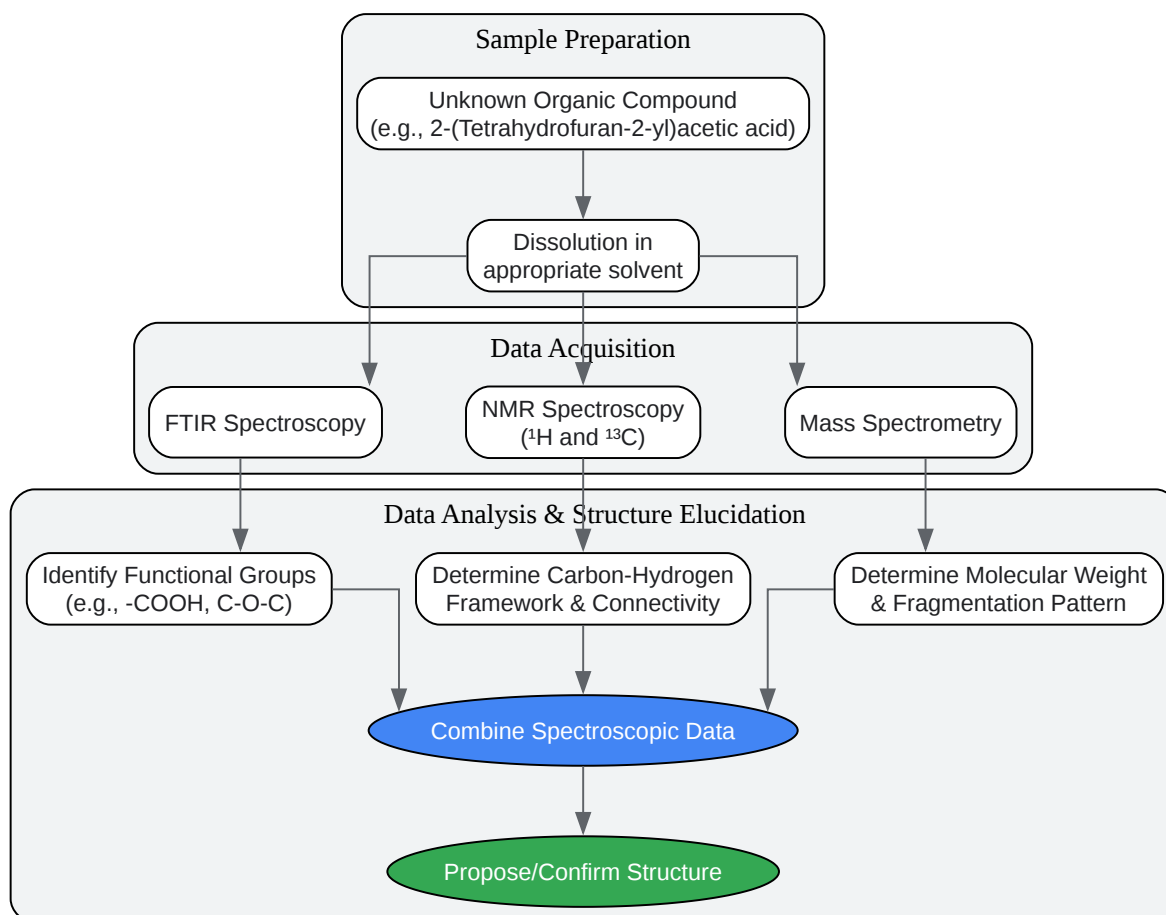
- Mass spectrometer with an Electron Ionization (EI) source
- Suitable solvent for sample introduction (e.g., methanol or dichloromethane)
- Vials and microsyringe

Procedure:

- Sample Preparation:
 - Prepare a dilute solution of the sample in a volatile solvent.
- Instrument Setup:
 - Tune the mass spectrometer using a standard calibration compound (e.g., perfluorotributylamine - PFTBA).
 - Set the ion source to Electron Ionization (EI) mode.
 - Set the electron energy to 70 eV.
 - Set the appropriate mass range for scanning (e.g., m/z 30-200).
- Sample Introduction and Data Acquisition:
 - Introduce the sample into the ion source via a direct insertion probe or through a gas chromatograph (GC-MS).
 - Acquire the mass spectrum.
- Data Analysis:
 - Identify the molecular ion peak (M^+).
 - Identify the major fragment ions and propose their structures based on the mass differences from the molecular ion and known fragmentation patterns of carboxylic acids and ethers.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic identification of an organic compound like **2-(Tetrahydrofuran-2-yl)acetic acid**.



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Caption: Workflow for the Spectroscopic Identification of an Organic Compound.

- To cite this document: BenchChem. [Spectroscopic Profile of 2-(Tetrahydrofuran-2-yl)acetic Acid: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1296155#spectroscopic-data-of-2-tetrahydrofuran-2-yl-acetic-acid>]

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